

# Guadecitabine: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

#### Introduction

**Guadecitabine** (SGI-110) is a second-generation DNA hypomethylating agent designed to overcome the limitations of first-generation agents like decitabine and azacitidine.[1][2] It is a dinucleotide of decitabine and deoxyguanosine, a structure that confers resistance to degradation by cytidine deaminase (CDA), the primary enzyme responsible for the rapid inactivation of decitabine.[1][3] This resistance leads to a prolonged in vivo exposure to the active metabolite, decitabine, potentially enhancing its therapeutic efficacy.[4][5] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of **guadecitabine**, summarizing key clinical trial data, experimental protocols, and underlying mechanisms of action.

#### **Pharmacokinetics**

The pharmacokinetic profile of **guadecitabine** and its active metabolite, decitabine, has been characterized in several clinical trials involving patients with myelodysplastic syndromes (MDS), acute myeloid leukemia (AML), and various solid tumors.[1][5] Subcutaneous administration of **guadecitabine** results in a distinct PK profile compared to intravenous decitabine, featuring a lower maximum plasma concentration (Cmax) but a significantly longer exposure window and half-life for the active decitabine metabolite.[1]

### **Key Pharmacokinetic Parameters**



The following tables summarize the key pharmacokinetic parameters of **guadecitabine** and its active metabolite, decitabine, from a pivotal Phase 1 study in patients with MDS and AML.

Table 1: Pharmacokinetic Parameters of **Guadecitabine** and Decitabine Following Subcutaneous Administration of **Guadecitabine** 

| Parameter      | Guadecitabine (Parent<br>Drug) | Decitabine (Active<br>Metabolite) |
|----------------|--------------------------------|-----------------------------------|
| Dosing Regimen | 60 mg/m² daily for 5 days      | 60 mg/m² daily for 5 days         |
| Cmax (ng/mL)   | ~100                           | ~20                               |
| Tmax (hr)      | ~0.5                           | ~1.0                              |
| AUC (ng*hr/mL) | ~150                           | ~100                              |
| Half-life (hr) | ~1.0                           | ~2.5                              |

Data compiled from a Phase 1 dose-escalation study.[1]

A population pharmacokinetic analysis described the plasma concentration-time course of **guadecitabine** using a one-compartment model with first-order absorption, while a two-compartment model best described the kinetics of decitabine.[4] This analysis also revealed that body weight significantly influences the clearance and volume of distribution for both **guadecitabine** and decitabine, supporting body surface area-based dosing.[4]

#### **Metabolism and Excretion**

A mass balance study utilizing <sup>14</sup>C-radiolabeled **guadecitabine** provided definitive insights into its metabolic fate and excretory pathways.[6][7][8][9]

Following subcutaneous administration, **guadecitabine** is rapidly converted to its active metabolite,  $\beta$ -decitabine.[6][7] This conversion is nearly complete, with all identified metabolites in plasma and urine being related to  $\beta$ -decitabine.[6][7] The primary route of excretion is renal, with approximately 90.2% of the administered radioactivity recovered in the urine.[6][7][8] The presumed inactive metabolites, M1-M5, are also products of  $\beta$ -decitabine metabolism.[6][7]





Click to download full resolution via product page

Metabolic and Intracellular Activation Pathway of **Guadecitabine**.

# **Pharmacodynamics**

The primary pharmacodynamic effect of **guadecitabine** is the inhibition of DNA methyltransferases (DNMTs), leading to global and gene-specific DNA hypomethylation.[10][11] This epigenetic modification can lead to the re-expression of silenced tumor suppressor genes, inducing cell cycle arrest and apoptosis in cancer cells.[11][12]

#### **DNA Demethylation**

Pharmacodynamic assessments in clinical trials have consistently demonstrated potent, dose-related DNA demethylation following **guadecitabine** administration.[1] A commonly used biomarker for global DNA methylation is the methylation status of Long Interspersed Nucleotide Element-1 (LINE-1) retrotransposons. Studies have shown that **guadecitabine** treatment leads to a significant reduction in LINE-1 methylation, with the daily 5-day regimen showing the most potent demethylation, reaching a plateau at a dose of 60 mg/m².[1] This dose was established as the biologically effective dose.[1] The maximal target effect of **guadecitabine** on gene promoter methylation has been observed at the point of administration of subsequent chemotherapy agents in combination regimens.[13][14]





Click to download full resolution via product page

Mechanism of Action of **Guadecitabine** Leading to DNA Hypomethylation.



# Key Experimental Protocols Phase 1 Dose-Escalation and Pharmacokinetic/Pharmacodynamic Study

- Objective: To determine the safety, maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), pharmacokinetics, and pharmacodynamics of guadecitabine in patients with MDS or AML.[1]
- Patient Population: Adults with MDS or AML who were refractory to or had relapsed after standard treatment.[1]
- Dosing Regimens:
  - Daily for 5 days of a 28-day cycle (3–125 mg/m²/day).[1]
  - Once weekly for 3 weeks of a 28-day cycle (6–125 mg/m²/day).[1]
  - Twice weekly for 3 weeks of a 28-day cycle (60 and 90 mg/m²/day).[1]
- Pharmacokinetic Sampling: Plasma samples were collected pre-dose and at multiple time points (15 min, 30 min, 60 min, 90 min, 2 hr, 4 hr, 6 hr, 8 hr, and 24 hr) post-dose on Day 1 and subsequent days depending on the regimen.[1]
- Analytical Method for PK: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) was used to quantify **guadecitabine** and decitabine in plasma.
   [15][16]
- Pharmacodynamic Assessment: LINE-1 methylation was assessed in peripheral blood mononuclear cells at baseline and on various days of the treatment cycle using pyrosequencing.[1]

# <sup>14</sup>C-Guadecitabine Mass Balance Study

- Objective: To determine the excretory pathways and metabolic profile of **guadecitabine**.[6] [7][8][9]
- Patient Population: Five patients with advanced cancer. [6][7]







- Dosing: Patients received at least one cycle of 45 mg/m² guadecitabine subcutaneously daily for 5 days of a 28-day cycle. The fifth dose of the first cycle was spiked with ¹⁴C-radiolabeled guadecitabine.[6][7][8]
- Sample Collection: Plasma, whole blood, urine, and feces were collected at various time points to measure total radioactivity and profile metabolites.[6][7]
- Analytical Methods:
  - Liquid scintillation counting for total radioactivity.[6][7]
  - LC-MS/MS for metabolite profiling and quantification.[6][7][15]





Click to download full resolution via product page

Generalized Experimental Workflow for a Guadecitabine Clinical Trial.

#### Conclusion



**Guadecitabine** exhibits a favorable pharmacokinetic profile characterized by its resistance to cytidine deaminase, leading to prolonged exposure to its active metabolite, decitabine. This results in potent and sustained DNA hypomethylation, the primary pharmacodynamic effect. Clinical studies have established a biologically effective dose and schedule that is generally well-tolerated and demonstrates clinical activity in hematologic malignancies. The data summarized in this guide provide a comprehensive foundation for researchers and drug development professionals working with this promising next-generation epigenetic therapeutic. Further research and ongoing clinical trials will continue to refine the optimal use of **guadecitabine**, both as a monotherapy and in combination with other anticancer agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Safety and tolerability of guadecitabine (SGI-110) in patients with myelodysplastic syndrome and acute myeloid leukaemia: a multicentre, randomized, dose-escalation phase 1 study PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 2 study of guadecitabine (SGI-110), a novel hypomethylating agent, in treatmentnaïve patients with acute myeloid leukaemia who are not candidates for intensive chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase II study of guadecitabine in higher-risk myelodysplastic syndrome and low blast count acute myeloid leukemia after azacitidine failure PMC [pmc.ncbi.nlm.nih.gov]
- 4. astx.com [astx.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mass balance and metabolite profiling of 14C-guadecitabine in patients with advanced cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. tandfonline.com [tandfonline.com]



- 11. Facebook [cancer.gov]
- 12. Phase I trial of DNA methyltransferase inhibitor guadecitabine combined with cisplatin and gemcitabine for solid malignancies including urothelial carcinoma (SPIRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Phase I trial of DNA methyltransferase inhibitor guadecitabine combined with cisplatin and gemcitabine for solid malignancies including urothelial carcinoma (SPIRE) ePrints Soton [eprints.soton.ac.uk]
- 15. research-portal.uu.nl [research-portal.uu.nl]
- 16. research-portal.uu.nl [research-portal.uu.nl]
- To cite this document: BenchChem. [Guadecitabine: A Deep Dive into its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612196#pharmacokinetics-and-pharmacodynamics-of-guadecitabine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com